3-bromo-N-(pentan-3-yl)pyridin-4-amine
Overview
Description
3-bromo-N-(pentan-3-yl)pyridin-4-amine is a useful research compound. Its molecular formula is C10H15BrN2 and its molecular weight is 243.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalyst Development in Organic Synthesis
Recent studies have highlighted the significance of catalyst development in organic synthesis, particularly focusing on the formation of C-N bonds, which is a critical step in constructing complex organic molecules. In this context, 3-bromo-N-(pentan-3-yl)pyridin-4-amine serves as a pivotal compound in the development of recyclable copper catalyst systems. These systems facilitate the C-N bond forming reactions between various amines and aryl halides or arylboronic acids, underscoring the compound's importance in sustainable chemical processes. The review by Kantam et al. (2013) emphasizes the role of such compounds in optimizing catalyst performance, highlighting their potential for commercial exploitation in organic synthesis (Kantam, M., Reddy, C. V., Srinivas, P., Bhargava, S., & Bhargava, S., 2013).
Heterocyclic N-oxide Molecules in Drug Development
The versatility of heterocyclic N-oxide molecules, including those derived from pyridine and similar structures to this compound, has been extensively documented in the field of drug development. Li et al. (2019) have provided a comprehensive overview of the role of these molecules in organic synthesis, catalysis, and pharmaceutical applications. The review illustrates how such compounds, owing to their unique functionalities and biological significance, have been incorporated into the design of metal complexes, catalysts, and medicinally active agents targeting cancer, bacterial infections, and inflammation (Li, D., Wu, P., Sun, N., Lu, Y.-J., Wong, W.-L., Fang, Z., & Zhang, K., 2019).
Enhancing Pharmacophore Exploration
The pyrrolidine ring, exemplified in compounds structurally related to this compound, plays a critical role in medicinal chemistry for the treatment of human diseases. Petri et al. (2021) reviewed the impact of such structures in drug discovery, emphasizing their contribution to enhancing pharmacophore exploration due to their sp^3-hybridization and non-planarity. This structural feature allows for a more effective mapping of pharmacophore space, facilitating the discovery of compounds with novel biological activities (Petri, G. L., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A., 2021).
Properties
IUPAC Name |
3-bromo-N-pentan-3-ylpyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-3-8(4-2)13-10-5-6-12-7-9(10)11/h5-8H,3-4H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCRACAPFDHRLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC1=C(C=NC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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